3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile
Description
Properties
IUPAC Name |
3-[[2-aminoethyl(propan-2-yl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-11(2)16(7-6-14)10-13-5-3-4-12(8-13)9-15/h3-5,8,11H,6-7,10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBIJVCKDJTXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-Isopropyl-ethylenediamine
This diamine derivative can be synthesized through a two-step process:
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Isopropylation of ethylenediamine : Reacting ethylenediamine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
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Selective protection/deprotection : To avoid over-alkylation, a Boc (tert-butyloxycarbonyl) protecting group may be applied to one amine group before isopropylation, followed by acidic deprotection.
Alkylation Reaction Optimization
The critical coupling step involves reacting 3-(bromomethyl)benzonitrile with N-isopropyl-ethylenediamine. Based on the enzalutamide synthesis described in the search results, optimal conditions include:
Post-reaction workup typically involves:
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Washing with brine to remove residual base.
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Solvent evaporation under reduced pressure.
Impurity Profiling and Purification
Common Impurities
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Di-alkylated product : Forms due to excess alkylating agent.
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Hydrolyzed nitrile : Results from moisture exposure, yielding 3-(aminomethyl)benzamide.
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Oxidative byproducts : Possible formation of N-oxide derivatives under aerobic conditions.
Chromatographic Purification
The search results emphasize the use of silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) for analogous amines. For larger-scale production, recrystallization from ethanol/water mixtures (4:1 v/v) at −20°C may be employed.
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 3-bromobenzonitrile and the preformed amine could be explored. However, the search results provide no precedent for such metal-catalyzed methods in similar systems.
Scale-Up Considerations
Lessons from enzalutamide production highlight critical factors for industrial translation:
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Solvent selection : High-boiling solvents like toluene facilitate temperature control during exothermic reactions.
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Microwave avoidance : Conventional heating (as opposed to microwave-assisted methods) ensures scalability and safety.
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In-process monitoring : HPLC tracking of intermediates minimizes batch failures.
Analytical Characterization
Key quality control metrics derived from the search results include:
Scientific Research Applications
3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions, while the benzonitrile core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isopropyl and aminoethyl groups provide moderate lipophilicity compared to the trifluoromethyl group in 5FB, which enhances metabolic stability but reduces solubility .
- Ether-linked analogs like 3C exhibit simpler aromatic systems but lack the tertiary amine’s conformational flexibility .
Comparison :
- The target compound’s synthesis is likely less labor-intensive than heterocyclic derivatives (e.g., 59) but may require optimization to match the high yields of simpler analogs like 3C.
Database and Similarity Analysis
highlights a KEGG database search identifying 55 compounds structurally similar to 5FB, with 8 having similarity scores >0.30 .
Biological Activity
3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile, a compound with the molecular formula C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol, exhibits significant biological activity due to its unique structural features. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzonitrile moiety substituted with an aminoethyl-isopropyl amino group. This structure suggests potential interactions with various biological systems due to the presence of both aromatic and amine functionalities. The amino groups can engage in hydrogen bonding and ionic interactions, while the benzonitrile core may participate in π-π stacking and hydrophobic interactions, enhancing its biological activity.
The biological effects of this compound are primarily mediated through its interactions with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures have been explored for their roles as enzyme inhibitors or receptor modulators. For instance, they have been investigated for antimalarial properties and as inhibitors of protein farnesyltransferase, which is crucial for the proliferation of certain pathogens.
Potential Interactions
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways.
- Receptor Modulation : Its structure allows it to potentially interact with neurotransmitter systems, influencing signaling pathways.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethylbenzamide | Benzamide derivative | Potential anti-inflammatory effects |
| 4-(Aminomethyl)benzonitrile | Similar nitrile group | Inhibitory effects on certain enzymes |
| Isopropylamine derivatives | Contains isopropyl group | Various pharmacological activities |
Uniqueness : this compound's specific combination of functional groups enhances its interaction profile with biological targets compared to simpler analogs.
Case Studies and Research Findings
- Antimicrobial Activity : Similar compounds have shown promising results in inhibiting microbial growth. For example, studies on amino-acetonitrile derivatives revealed significant antifungal activity against resistant strains .
- Antiproliferative Effects : Research on related compounds has indicated potential antiproliferative effects against cancer cell lines by targeting tyrosine kinases involved in tumor growth and metastasis .
- Neurotransmitter Interaction : The presence of amino groups suggests that this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Future Directions
Further research is needed to elucidate the specific biological pathways influenced by this compound. Key areas for future investigation include:
- Binding Affinity Studies : Utilizing techniques such as surface plasmon resonance to measure interactions with target enzymes and receptors.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties to assess therapeutic potential.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-{[(2-aminoethyl)-isopropyl-amino]-methyl}-benzonitrile derivatives?
- Methodological Answer : A common approach involves Lewis acid-mediated reactions, such as using Me₃Al to facilitate nucleophilic additions and intramolecular cyclizations. For example, benzonitrile derivatives can be synthesized by reacting precursors like 2-methylbenzonitrile with esters under basic conditions, followed by Lewis acid treatment (e.g., Me₃Al in toluene) to drive cyclization . Alternative routes may involve coupling amines (e.g., aniline derivatives) with benzonitrile intermediates, optimizing parameters like solvent polarity and temperature to enhance yields.
Q. How should researchers handle and store benzonitrile derivatives to maintain stability?
- Methodological Answer : Storage conditions depend on functional groups. For example, aminomethyl-substituted benzonitriles (e.g., 3-(aminomethyl)benzonitrile) are typically stored at 2–8°C in airtight containers under inert gas to prevent oxidation or hydrolysis. Purity (>97% by GC/HPLC) is critical for reproducibility; rigorous drying (e.g., over molecular sieves) is recommended before use .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is pivotal for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹). For example, in related compounds, ¹H NMR resolves isopropyl and ethylamine proton environments, and MS confirms exact mass (e.g., 132.16 g/mol for 3-(aminomethyl)benzonitrile) .
Advanced Research Questions
Q. How can reaction failures (e.g., low yields or byproducts) be systematically analyzed in benzonitrile syntheses?
- Methodological Answer : Failed reactions (e.g., no product with BF₃·OEt₂ ) require mechanistic interrogation. Techniques include:
- Reaction Monitoring : In situ IR or LC-MS to detect intermediates.
- Computational Studies : Density functional theory (DFT) to model transition states and identify steric/electronic barriers.
- Parameter Screening : Systematic variation of Lewis acids (e.g., Al vs. B-based catalysts), temperatures, and solvents (polar vs. nonpolar) to optimize activation energy .
Q. What computational tools are recommended for elucidating reaction mechanisms in benzonitrile-based systems?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, ORCA) can model Lewis acid coordination and electron transfer steps. For example, Me₃Al may lower the energy barrier for cyclization by stabilizing charged intermediates. Pair these with experimental data (e.g., kinetic isotope effects) to validate proposed mechanisms .
Q. How do structural modifications (e.g., trifluoromethyl or thiazolidinone groups) impact biological activity?
- Methodological Answer : Pharmacophore mapping and structure-activity relationship (SAR) studies are critical. For instance, introducing trifluoromethyl groups (as in 3-(trifluoromethyl)benzonitrile derivatives) enhances metabolic stability and binding affinity to targets like enzymes or receptors. Biological assays (e.g., enzyme inhibition or cell viability tests) paired with molecular docking (AutoDock, Schrödinger) reveal key interactions .
Data Contradictions and Resolution
Q. How should conflicting data on optimal reaction conditions be reconciled?
- Methodological Answer : Contradictions (e.g., solvent effects in vs. 17) require meta-analysis. For example:
- Statistical Design : Use a Design of Experiments (DoE) approach to test variables (temperature, catalyst loading) across multiple labs.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-aminobenzonitrile derivatives ).
- Machine Learning : Train models on published datasets to predict optimal conditions for novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
